molecular formula C₂₄H₃₀O₉ B1140701 16a-Hydroxyestrone 16-b-D-glucuronide CAS No. 15270-34-5

16a-Hydroxyestrone 16-b-D-glucuronide

Cat. No. B1140701
CAS RN: 15270-34-5
M. Wt: 462.49
InChI Key:
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Description

16a-Hydroxyestrone 16-b-D-glucuronide, also known as 16α-OHE1-G or 16α-OHE1-16G, is a metabolite of estrogen. It is formed when estrogen is metabolized in the liver and then excreted in the urine. This metabolite has been the subject of scientific research due to its potential role in the development of estrogen-related cancers.

Scientific Research Applications

Breast Cancer Research

Specific Scientific Field

Oncology, specifically breast cancer research.

Application Summary

16α-Hydroxyestrone 16-β-D-glucuronide serves as a valuable biomarker in breast cancer studies. Researchers investigate its role in estrogen metabolism patterns and its potential implications for breast cancer pathophysiology.

Experimental Procedures

Researchers typically employ the following methods:

Results and Outcomes

  • Association with Breast Cancer Risk : Elevated levels of 16α-Hydroxyestrone 16-β-D-glucuronide may correlate with increased breast cancer risk .
  • Estrogen Metabolism : Investigate the ratio of 16α-hydroxyestrone to 2-hydroxyestrone. The latter is less estrogenic and may play a role in breast cancer development .

Glycobiology Research

Specific Scientific Field

Glycobiology.

Application Summary

Researchers utilize 16α-Hydroxyestrone 16-β-D-glucuronide as a tool to study glycobiology. Its interactions with glycan-binding proteins and glycosylation pathways provide insights into cellular processes.

Experimental Procedures

Results and Outcomes

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJQBHANCHTOW-OWYKRJLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxyestrone 16-beta-D-Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 2
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 3
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 4
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 5
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 6
16a-Hydroxyestrone 16-b-D-glucuronide

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